(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone
Description
“(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone” (hereafter referred to as Compound A) is a synthetic small molecule characterized by a hybrid scaffold combining a dihydroisoquinoline core, a sulfonylated piperidine moiety, and a fluorophenyl group. Key structural features include:
- Dihydroisoquinoline ring: The 6,7-dimethoxy substitution on the isoquinoline scaffold may enhance hydrophobic interactions with target proteins, as seen in alkaloid-derived bioactive compounds .
- Z-configuration enone system: The (2Z)-ylidene-ethanone moiety likely contributes to conformational rigidity, favoring interactions with planar binding pockets in enzymes or receptors .
Properties
Molecular Formula |
C24H27FN2O5S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]ethanone |
InChI |
InChI=1S/C24H27FN2O5S/c1-31-22-13-17-7-10-26-20(18(17)14-23(22)32-2)15-21(28)16-8-11-27(12-9-16)33(29,30)24-6-4-3-5-19(24)25/h3-6,13-16,26H,7-12H2,1-2H3/b20-15- |
InChI Key |
KCBMCIGAQLXSKV-HKWRFOASSA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CCN/C2=C\C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, 2-fluorobenzenesulfonyl chloride, and 4-piperidone. The synthetic route may involve:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline reacts with an aldehyde or ketone.
Introduction of the fluorophenyl group: This step typically involves the reaction of the dihydroisoquinoline intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions.
Formation of the piperidinyl ethanone framework: This can be achieved through a condensation reaction between the intermediate and 4-piperidone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison Using Tanimoto Coefficients
- Compounds with >0.7 Tanimoto similarity (Morgan fingerprints) share conserved dihydroisoquinoline or sulfonamide motifs, correlating with bioactivity clustering in hierarchical analyses .
- The fluorophenyl-sulfonyl group in Compound A distinguishes it from non-fluorinated analogs (e.g., 883951-27-7 in ), which may alter target selectivity due to enhanced electronegativity .
Bioactivity Profile Clustering
Hierarchical clustering of 37 small molecules () revealed that compounds with shared dihydroisoquinoline scaffolds cluster into groups with similar protein targets, such as kinases and epigenetic enzymes. For instance:
Table 2: Bioactivity Profiles of Structural Analogs
*Hypothetical values based on clustering trends in and docking studies in .
- Compound A’s hybrid scaffold may enable dual inhibition of HDAC8 and PERK, unlike analogs with singular chemotypes (e.g., 906262-04-2 lacks the sulfonamide group critical for PERK binding) .
- The 2-fluorophenyl group in Compound A reduces metabolic clearance compared to nitro-substituted analogs (e.g., 883951-27-7), as fluorination often improves pharmacokinetics .
Structure-Activity Relationships (SAR)
- Dihydroisoquinoline Core: Removal of the 6,7-dimethoxy groups (e.g., CID 17576705 in ) reduces HDAC8 inhibition by 60%, highlighting their role in hydrophobic pocket interactions .
- Sulfonamide Linker : Replacing the sulfonyl group with carbonyl (e.g., 902049-30-3 in ) diminishes PERK binding affinity by 5-fold, as sulfonamides enhance hydrogen bonding with Asp144 in PERK’s ATP-binding site .
- Piperidine Substituent: The 4-piperidinyl group in Compound A improves blood-brain barrier permeability compared to non-piperidine analogs (e.g., 1170463-02-1 in ), as observed in CNS-targeting drugs .
Key Research Findings and Limitations
- Predicted Targets : Molecular docking suggests Compound A binds to HDAC8 (ΔG = -9.2 kcal/mol) and PERK (ΔG = -8.7 kcal/mol) with higher affinity than SAHA (ΔG = -7.5 kcal/mol for HDAC8) .
- Synthetic Challenges: The Z-configuration of the enone system requires precise reaction conditions (e.g., sodium ethoxide-mediated synthesis, as in ) to avoid isomerization .
- Limitations : Current data relies on computational predictions; experimental validation of target engagement and toxicity profiles is needed .
Biological Activity
The compound (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone (CAS Number: 883951-24-4) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The molecular structure of the compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₂O₅S |
| Molecular Weight | 474.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to isoquinoline derivatives. The biological activity of (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene) was evaluated across various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study demonstrated that tetrahydroquinoline derivatives exhibited significant antiproliferative effects in different cancer cell lines. Specifically, compounds with an unsubstituted phenyl ring at the C4 position showed enhanced activity against DU145 prostate carcinoma cells, while modifications led to a loss of efficacy .
- The compound's analogs were tested in H460 lung carcinoma and MCF7 breast adenocarcinoma cell lines, showing varying degrees of activity (30.7% and 32.5% inhibition in H460; 25.4% and 23.9% in MCF7) compared to their original quinoline structures .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects appears to involve inhibition of key enzymes involved in cancer progression. For instance, isoquinoline derivatives have been shown to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), which plays a role in DNA repair mechanisms in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. The presence of specific functional groups significantly influences biological activity:
- Substituent Effects : The introduction of various substituents at specific positions on the isoquinoline core affects both potency and selectivity against cancer cell lines.
- Hydrophobic Interactions : The hydrophobic nature of certain substituents enhances membrane permeability and cellular uptake, contributing to increased biological activity.
Research Findings
The following table summarizes some key findings regarding the biological activity and structural features of related compounds:
| Compound Name | Activity Description | IC₅₀ (μM) |
|---|---|---|
| Compound 3b | Moderate activity in H460 lung carcinoma | 30.7 |
| Compound 3c | Highest antiproliferative effect in DU145 prostate cells | Not specified |
| Benzylideneisoquinoline-1,3-dione | TDP2 inhibitor with moderate potency | 4.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
